S-Propylcysteine

Catalog No.
S12981675
CAS No.
65309-79-7
M.F
C6H13NO2S
M. Wt
163.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Propylcysteine

CAS Number

65309-79-7

Product Name

S-Propylcysteine

IUPAC Name

2-amino-3-propylsulfanylpropanoic acid

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

WAAGBMYUYFBZIW-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C(=O)O)N

S-propylcysteine is a cysteine derivative and an organic sulfide.

S-Propylcysteine, also known as 2-amino-3-(propylsulfanyl)propanoic acid, is a sulfur-containing amino acid derivative of cysteine. Its chemical formula is C₆H₁₃NO₂S, and it has a molecular weight of approximately 163.24 g/mol. This compound is characterized by a propyl group attached to the sulfur atom of the cysteine backbone, which distinguishes it from other cysteine derivatives. It is soluble in water and exhibits properties typical of amino acids, including the ability to participate in various bio

  • Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfoxides, which can further participate in redox reactions.
  • Alkylation: S-Propylcysteine can react with alkyl halides to form S-alkyl derivatives, which may have different biological activities.
  • Condensation Reactions: It can participate in peptide bond formation, leading to the synthesis of larger peptides or proteins.

These reactions are crucial for its role in biological systems and its potential applications in pharmaceuticals.

S-Propylcysteine exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals and protect cells from oxidative stress.
  • Hepatoprotective Effects: Research indicates that S-Propylcysteine can mitigate liver damage caused by toxins such as acetaminophen, demonstrating its potential as a protective agent in hepatotoxicity .
  • Biomarker for Exposure: S-Propylcysteine and its metabolites have been identified as biomarkers for exposure to 1-bromopropane, a solvent associated with neurotoxic effects .

S-Propylcysteine can be synthesized through several methods:

  • Direct Alkylation: The most common method involves the alkylation of cysteine with propyl halides under basic conditions.
  • Using Propanethiol: Cysteine can be reacted with propanethiol in the presence of an appropriate catalyst to yield S-Propylcysteine.
  • Enzymatic Methods: Some studies suggest enzymatic pathways involving cysteine synthase could be utilized for more specific synthesis routes.

These methods vary in yield and specificity, influencing their applicability in laboratory settings.

S-Propylcysteine has several notable applications:

  • Nutraceuticals: Due to its antioxidant properties, it is explored as a dietary supplement for health benefits.
  • Pharmaceuticals: Its protective effects against liver toxins make it a candidate for drug development aimed at treating liver diseases.
  • Biomarkers in Toxicology: Its role as a biomarker for exposure to certain industrial chemicals aids in monitoring occupational health risks .

Studies on S-Propylcysteine interactions reveal its potential effects on various biological systems:

  • Protein Interactions: It forms adducts with proteins, which may alter protein function and stability. This property is particularly relevant in understanding its role as a biomarker for chemical exposure .
  • Metabolic Pathways: Research indicates that S-Propylcysteine may influence metabolic pathways related to detoxification processes, enhancing the body’s ability to process harmful substances.

S-Propylcysteine shares structural similarities with other sulfur-containing amino acids. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
S-AllylcysteineContains an allyl groupKnown for its strong antioxidant properties
S-BenzylcysteineContains a benzyl groupExhibits different pharmacokinetics due to aromaticity
S-MethylcysteineContains a methyl groupCommonly found in various biological systems

S-Propylcysteine's unique propyl side chain differentiates it from these compounds, affecting its solubility and biological activity.

S-Propylcysteine (C6H13NO2S) is a cysteine derivative characterized by a propyl group attached to the sulfur atom of cysteine [2]. This compound belongs to the class of organic compounds known as cysteine and derivatives, which are compounds containing cysteine or derivatives resulting from reactions at the amino group or carboxy group [3]. The molecular weight of S-propylcysteine is 163.24 g/mol, and it exists as a white crystalline solid under standard conditions [2].

Propylation Reactions of L-Cysteine

The synthesis of S-propylcysteine primarily involves the alkylation of the thiol group in L-cysteine with propyl-containing reagents [4]. Several methodologies have been developed for this propylation reaction, each with specific advantages depending on the desired purity, yield, and scale of production [7].

Direct Alkylation Method

One of the most straightforward approaches for synthesizing S-propylcysteine involves the direct alkylation of L-cysteine using propyl halides, particularly propyl bromide or propyl iodide [5]. This reaction typically proceeds under basic conditions to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity [7].

The reaction can be represented as follows:

ReactantsConditionsProductsYield (%)
L-Cysteine + Propyl bromideNaOH, H2O/EtOH, 25-40°C, 4-6 hoursS-Propylcysteine65-75
L-Cysteine + Propyl iodideK2CO3, DMF, 30°C, 3-5 hoursS-Propylcysteine70-80
L-Cysteine + Propyl tosylateNaOH, H2O, 35°C, 5-7 hoursS-Propylcysteine60-70

The reaction mechanism involves the nucleophilic attack of the thiolate anion (formed under basic conditions) on the electrophilic carbon of the propyl halide, resulting in the formation of the S-propyl derivative [5] [7].

Michael Addition Approach

An alternative synthetic route involves the Michael addition of L-cysteine to propene or propene derivatives [31]. This approach typically requires catalysts such as radical initiators or transition metal complexes to facilitate the addition reaction [30].

The reaction proceeds through the following steps:

  • Generation of thiyl radical from L-cysteine
  • Addition of the thiyl radical to propene
  • Hydrogen abstraction to form the final S-propylcysteine product [31]

This method offers advantages in terms of atom economy but may require more stringent reaction conditions and careful control of side reactions [30] [31].

Thiol-Exchange Reactions

S-Propylcysteine can also be synthesized through thiol-exchange reactions between L-cysteine and propyl-containing disulfides or other sulfur compounds [4]. This approach is particularly useful when milder reaction conditions are required [7].

The general reaction scheme involves:

ReactantsConditionsProductsYield (%)
L-Cysteine + Dipropyl disulfideTCEP, pH 7-8 buffer, 25°C, 8-12 hoursS-Propylcysteine + Propanethiol55-65
L-Cysteine + Propyl thiosulfonatepH 7 buffer, 25°C, 4-6 hoursS-Propylcysteine + Sulfonic acid75-85

These exchange reactions typically proceed through nucleophilic displacement mechanisms and can be optimized by adjusting pH, temperature, and reaction time [4] [7].

Protection/Deprotection Strategies for Thiol Group

The synthesis of S-propylcysteine often requires selective protection and deprotection strategies to ensure that the propylation occurs specifically at the thiol group while preventing unwanted side reactions at the amino or carboxyl groups [9] [10].

Common Protecting Groups for Cysteine Thiol

Several protecting groups have been developed for the thiol group of cysteine, each with specific properties regarding stability and deprotection conditions [9]. The selection of an appropriate protecting group depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule [13].

Protecting GroupStructureInstallation ConditionsDeprotection ConditionsAdvantages
Trityl (Trt)TriphenylmethylTrtCl, DMF, DIPEA, 25°C, 2-4 hoursTFA/TIS/H2O (95:2.5:2.5), 25°C, 1-2 hoursLabile to TFA, useful in Fmoc SPPS
tert-Butyl (tBu)C(CH3)3tBuOH, H2SO4 (cat.), 0°C, 2-3 hoursTFA/DMSO, 25-50°C, 2-4 hoursStable to bases, removed under oxidizing acidic conditions
Acetamidomethyl (Acm)CH3CONHCH2AcmCl, DMF, DIPEA, 0-25°C, 3-5 hoursI2, AcOH/H2O, 25°C, 1-2 hoursStable to TFA, removed oxidatively
4-Methylbenzyl (MBzl)4-CH3-C6H4-CH24-MeBzlCl, DMF, K2CO3, 25°C, 4-6 hoursHF, 0°C, 1-2 hours or TFA/DMSO, 50°C, 3-4 hoursStable to TFA, removed under strong acidic conditions

The choice of protecting group is critical for the successful synthesis of S-propylcysteine, as it determines the compatibility with subsequent reaction conditions and the ease of deprotection [9] [10] [14].

Protection/Deprotection Strategies in S-Propylcysteine Synthesis

In the context of S-propylcysteine synthesis, several protection/deprotection strategies have been employed [13]:

  • N-Protection/S-Propylation/N-Deprotection: This approach involves protecting the amino group (commonly with Boc or Fmoc), followed by propylation of the thiol group, and subsequent deprotection of the amino group [9] [14].

  • Carboxyl-Protection/S-Propylation/Carboxyl-Deprotection: In this strategy, the carboxyl group is protected (typically as an ester), the thiol group is propylated, and then the carboxyl protecting group is removed [13] [14].

  • Orthogonal Protection: This more sophisticated approach involves the use of orthogonally protected cysteine derivatives, allowing selective deprotection and functionalization of different groups [10] [13].

The selection of an appropriate protection/deprotection strategy depends on factors such as desired yield, purity requirements, and compatibility with other reaction conditions [9] [14].

Novel Thiol-Labile Protecting Groups

Recent advances in protecting group chemistry have led to the development of novel thiol-labile protecting groups for cysteine [12] [15]. These include:

  • Pyridazinedione (PD) scaffold-based protecting groups, which can be cleaved under mild thiol-mediated conditions [12]
  • Aryl azide-based protecting groups, which can be removed via Staudinger reduction [15]
  • N-alkylpyridinium reagents, which allow for chemoselective dual modification of cysteine residues [16]

These novel protecting groups offer advantages in terms of selectivity, mild deprotection conditions, and compatibility with various synthetic methodologies [12] [15] [16].

Biosynthetic Origins in Allium Species

S-Propylcysteine and its sulfoxide derivative (propiin) are naturally occurring compounds found in various Allium species, particularly in onions (Allium cepa) and related plants [20] [21]. Understanding the biosynthetic pathways of these compounds provides insights into their natural production and potential biomimetic synthetic approaches [19].

Distribution in Allium Species

S-Propylcysteine and its sulfoxide form are distributed across various Allium species, with different species showing characteristic profiles of these sulfur compounds [21]:

Allium SpeciesS-Propylcysteine ContentS-Propylcysteine Sulfoxide (Propiin) ContentOther Major Sulfur Compounds
Allium cepa (onion)Present3.1 mg/g fresh weightS-Propenylcysteine sulfoxide (Isoalliin), S-Methylcysteine sulfoxide (Methiin)
Allium sativum (garlic)PresentLower than in onionS-Allylcysteine, S-Allylcysteine sulfoxide (Alliin)
Allium fistulosum (green onion)PresentModerate levelsS-Methylcysteine, S-Methylcysteine sulfoxide
Allium schoenoprasum (chives)PresentLow levelsS-Methylcysteine, S-Methylcysteine sulfoxide

The distribution and concentration of these compounds vary depending on factors such as species, cultivar, growth conditions, and plant tissue [20] [21].

Biosynthetic Pathways

The biosynthesis of S-propylcysteine in Allium species involves a complex series of enzymatic reactions, starting from primary sulfur metabolism and leading to the formation of various sulfur-containing secondary metabolites [20] [22].

Two main biosynthetic routes have been proposed for the formation of S-propylcysteine and related compounds in Allium plants [20] [25]:

  • Glutathione Pathway: This pathway involves the S-alkylation of the cysteine residue in glutathione, followed by sequential removal of glycine and glutamic acid to yield S-propylcysteine [20] [22].

  • Direct Thioalkylation Pathway: This alternative route involves the direct thioalkylation of cysteine or a precursor such as O-acetylserine with propyl-containing precursors [20] [25].

The biosynthetic sequence can be summarized as follows:

  • Sulfate uptake and reduction to sulfide
  • Incorporation of sulfide into cysteine
  • Formation of glutathione or direct utilization of cysteine
  • S-Propylation via enzymatic or non-enzymatic mechanisms
  • Potential oxidation to form S-propylcysteine sulfoxide [20] [22] [25]

Enzymatic Systems Involved

Several enzymatic systems are involved in the biosynthesis of S-propylcysteine in Allium species [22] [24]:

  • Cysteine Synthase: This enzyme catalyzes the formation of cysteine from O-acetylserine and sulfide, providing the basic building block for S-propylcysteine synthesis [22] [25].

  • Glutathione S-Transferases: These enzymes may be involved in the S-alkylation of glutathione, although their specific role in S-propylcysteine biosynthesis remains under investigation [22] [25].

  • γ-Glutamyl Transpeptidase: This enzyme catalyzes the removal of the glutamyl group from γ-glutamyl-S-propylcysteine, contributing to the formation of S-propylcysteine [22] [24].

  • Flavin-Containing Monooxygenases: These enzymes are responsible for the S-oxidation of S-propylcysteine to form S-propylcysteine sulfoxide (propiin) [22].

The exact mechanisms and regulation of these enzymatic systems in the context of S-propylcysteine biosynthesis continue to be areas of active research [20] [22] [24].

Factors Affecting Biosynthesis

The biosynthesis of S-propylcysteine in Allium species is influenced by various factors [20] [23]:

  • Developmental Stage: The concentration of S-propylcysteine and related compounds varies throughout plant development, with changes observed during bulb formation, sprouting, and flowering [20].

  • Environmental Conditions: Factors such as sulfur availability in the soil, temperature, and light conditions affect the biosynthesis of sulfur compounds including S-propylcysteine [20] [23].

  • Tissue Specificity: Different plant tissues (bulbs, leaves, roots) show varying levels of S-propylcysteine biosynthesis, reflecting tissue-specific metabolic activities [20] [23].

Understanding these factors provides insights into the natural production of S-propylcysteine and may inform strategies for enhancing its production in plant systems or developing biomimetic synthetic approaches [20] [23].

Industrial-Scale Production Techniques

The industrial production of S-propylcysteine and related cysteine derivatives requires scalable, efficient, and economically viable methodologies [29] [32]. Various approaches have been developed for the large-scale synthesis of these compounds, each with specific advantages and limitations [26] [32].

Chemical Synthesis at Industrial Scale

Industrial-scale chemical synthesis of S-propylcysteine typically involves optimized versions of the laboratory-scale methods discussed earlier, with modifications to accommodate larger reaction volumes, improve yields, and reduce costs [29] [32]:

  • Batch Processes: Traditional batch reactors are commonly used for the alkylation of L-cysteine with propyl halides or other propylating agents [29]. These processes typically operate at volumes of hundreds to thousands of liters [32].

  • Continuous Flow Systems: More recent developments include continuous flow systems that allow for better control of reaction parameters, improved heat transfer, and reduced reaction times [30]. These systems are particularly advantageous for exothermic reactions or those requiring precise temperature control [30] [32].

  • Catalytic Processes: The use of catalysts (both homogeneous and heterogeneous) can significantly improve the efficiency of propylation reactions, reducing reaction times and energy requirements [30] [31].

The selection of an appropriate industrial synthesis method depends on factors such as required production volume, available equipment, raw material costs, and desired product purity [29] [32].

Starting Materials and Raw Material Considerations

The choice of starting materials significantly impacts the economics and sustainability of industrial S-propylcysteine production [29] [32]:

Starting MaterialAdvantagesDisadvantagesTypical Source
L-CysteineDirect precursor, fewer stepsHigher cost, limited availabilityHydrolysis of human hair, animal feathers, or bacterial fermentation
L-CystineLower cost than L-cysteineRequires reduction stepHydrolysis of keratin-rich materials
Serine + H2S/Na2SLower raw material costMultiple steps, handling of toxic H2SChemical synthesis or fermentation
Fermentation-derived precursorsPotentially more sustainableProcess development challengesBacterial fermentation

The industrial production of L-cysteine itself has evolved from extraction from natural sources (hair, feathers) to more sustainable methods such as microbial fermentation, which has implications for the overall production of S-propylcysteine [29] [32].

Purification and Quality Control

Industrial production of S-propylcysteine requires robust purification processes to meet quality standards, particularly for pharmaceutical applications [26] [32]:

  • Crystallization: Selective crystallization techniques are commonly employed for the purification of S-propylcysteine, often involving careful control of pH, temperature, and solvent composition [26] [32].

  • Chromatographic Methods: For higher purity requirements, various chromatographic techniques may be employed, including ion-exchange chromatography and preparative HPLC [26].

  • Quality Control: Analytical methods such as HPLC, GC-MS, and NMR spectroscopy are used to assess the purity and identity of the final product [26] [32].

The purification strategy must balance the need for high purity with economic considerations, particularly for large-scale production [26] [32].

Electrochemical Synthesis Approaches

An innovative approach for the industrial production of cysteine derivatives involves electrochemical methods, which offer advantages in terms of environmental impact and process efficiency [32]:

  • Electrochemical Reduction: The electrochemical reduction of cystine to cysteine, followed by propylation, provides an alternative to traditional chemical reduction methods using zinc or tin [32].

  • Advantages: Electrochemical approaches eliminate the need for metal reductants, reduce waste generation, and can operate under milder conditions [32].

  • Industrial Implementation: Electrochemical processes for cysteine derivatives have been successfully scaled up to industrial levels, with production capacities of approximately 190 kg/m² per day [32].

The electrochemical approach represents a more environmentally friendly alternative to traditional chemical synthesis methods, aligning with principles of green chemistry [32].

Scale-Up Considerations and Challenges

The scale-up of S-propylcysteine production from laboratory to industrial scale presents several challenges [29] [32]:

  • Heat Transfer: Efficient heat transfer becomes critical at larger scales, particularly for exothermic alkylation reactions [29] [32].

  • Mixing Efficiency: Ensuring adequate mixing in large reactors is essential for reaction homogeneity and reproducibility [29].

  • Process Safety: The handling of reactive materials such as propyl halides and reducing agents at industrial scale requires robust safety measures [29] [32].

  • Waste Management: The development of efficient waste management strategies is crucial for sustainable large-scale production [29] [32].

Addressing these challenges requires a multidisciplinary approach involving chemical engineering, process optimization, and environmental considerations [29] [32].

Economic and Environmental Considerations

The industrial production of S-propylcysteine must balance economic viability with environmental sustainability [29] [32]:

  • Production Costs: Key cost factors include raw materials (particularly L-cysteine or L-cystine), energy consumption, labor, and waste management [29] [32].

  • Environmental Impact: Modern production methods aim to reduce environmental footprint through reduced solvent use, energy-efficient processes, and minimized waste generation [29] [32].

  • Regulatory Compliance: Industrial production must comply with relevant regulations regarding chemical manufacturing, particularly for compounds intended for pharmaceutical or food applications [29] [32].

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) Protocols

High-Performance Liquid Chromatography represents the most widely employed analytical technique for the determination of S-propylcysteine in various matrices. The compound exhibits optimal chromatographic behavior under reversed-phase conditions, with several derivatization strategies available to enhance detection sensitivity and selectivity [1] [2].

Derivatization Strategies for Enhanced Detection

The most effective HPLC protocols for S-propylcysteine analysis employ pre-column derivatization techniques to improve the compound's detectability and chromatographic properties. Dansyl chloride derivatization has emerged as the preferred method, offering excellent stability of derivatives and high sensitivity [1]. The derivatization reaction proceeds under mild alkaline conditions, typically using sodium carbonate buffer at pH 10.5, with reaction completion achieved within 60 minutes at ambient temperature [1].

Alternative derivatization approaches include o-phthaldialdehyde (OPA) derivatization, which provides enhanced fluorescence detection capabilities with excitation and emission wavelengths of 338 nanometers and 425 nanometers, respectively [2]. The OPA method offers superior sensitivity with detection limits reaching 0.08 micromolar in biological fluids [3]. Fluorenylmethyl chloroformate (FMOC) derivatization provides another viable option, particularly for applications requiring enhanced specificity [1].

Chromatographic Conditions and Column Selection

Optimal separation of S-propylcysteine derivatives is achieved using C18 reversed-phase columns with dimensions of 150 millimeters × 4.6 millimeters, packed with 5-micrometer particles [1]. The mobile phase composition typically consists of phosphate buffer (pH 6.0-7.0) and acetonitrile in various gradient programs. For dansyl derivatives, a linear gradient from 20% to 80% acetonitrile over 25 minutes provides baseline resolution from potential interfering compounds [1].

Flow rates of 1.0 to 1.2 milliliters per minute are commonly employed, with injection volumes ranging from 10 to 20 microliters depending on the derivatization method and detector sensitivity requirements [1] [2]. Column temperature is maintained at 30°C to ensure reproducible retention times and peak shapes [1].

Detection and Quantification Parameters

UV detection at 254 nanometers is standard for dansyl derivatives, while fluorescence detection offers enhanced sensitivity with excitation at 338 nanometers and emission at 515 nanometers [1] [4]. The linear response range typically extends from 0.1 to 50 micrograms per milliliter, with correlation coefficients exceeding 0.9995 [1] [2].

Precision parameters demonstrate within-run relative standard deviations of less than 10% and between-run precision values below 15% [1]. Accuracy assessments consistently show recovery values between 95% and 105% across the analytical range [1] [2].

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry provides superior specificity and sensitivity for S-propylcysteine analysis, particularly when combined with appropriate derivatization protocols. The technique offers definitive structural confirmation through characteristic fragmentation patterns and enables quantitative analysis at trace levels [5] [6].

Silylation Derivatization Protocols

The most successful GC-MS methods employ tert-butyldimethylsilyl (TBDMS) derivatization using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the derivatizing reagent [5] [6] [7]. This approach provides enhanced stability compared to conventional trimethylsilyl derivatives, with derivatives remaining stable for up to 48 hours at ambient temperature [7].

The derivatization procedure involves treating the sample with MTBSTFA at 80°C for 30 minutes, resulting in complete silylation of amino, carboxyl, and thiol functional groups [5] [7]. The TBDMS derivative of S-propylcysteine exhibits a molecular ion at m/z 464 and a characteristic base peak at m/z 302, corresponding to the loss of the amino acid side chain [5] [6].

Chromatographic Separation Conditions

Optimal GC separation is achieved using non-polar capillary columns such as HP-5MS (30 meters × 0.25 millimeters × 0.25 micrometers film thickness) with helium as the carrier gas at 1.0 milliliter per minute [5] [6]. The temperature program begins at 100°C (held for 1 minute), increases to 360°C at 10°C per minute, and maintains the final temperature for 5 minutes [5] [7].

Injection port temperature is set at 250°C with splitless injection mode to maximize sensitivity [5] [6]. The total analysis time is approximately 30 minutes, with S-propylcysteine derivatives eluting at retention times between 18 and 22 minutes [5] [7].

Mass Spectrometric Detection Parameters

Electron impact ionization at 70 electron volts provides reproducible fragmentation patterns for structural identification [5] [6]. The mass spectrometer operates in selected ion monitoring (SIM) mode for quantitative analysis, monitoring the molecular ion (m/z 464) and confirmation ions (m/z 302, 247) [5] [6].

Detection limits reach 1.8 nanograms per injection for S-propylcysteine sulfoxide and 0.3 nanograms per injection for related compounds [5] [6]. Precision values demonstrate relative standard deviations below 10% for replicate analyses [5] [6].

Quantitative Analysis in Biological Matrices

Sample Preparation and Extraction Protocols

Quantitative determination of S-propylcysteine in biological matrices requires specialized sample preparation protocols to overcome matrix effects and achieve optimal recovery. The complexity of biological samples necessitates multi-step extraction and purification procedures [3] [8].

Solid Phase Extraction (SPE) Methodologies

Solid phase extraction represents the gold standard for S-propylcysteine purification from biological matrices. The most effective protocols employ C18 cartridges (500 milligrams/3 milliliters) for plasma and serum samples, while hydrophilic-lipophilic balance (HLB) cartridges provide superior performance for urine samples [3] [8].

The SPE procedure begins with cartridge conditioning using methanol followed by water equilibration [3]. Sample loading is performed after protein precipitation using 50% trichloroacetic acid, followed by centrifugation at 10,000 × g for 10 minutes [3]. Washing steps employ 40% methanol in water to remove matrix interferences, while elution is achieved using acetone or 0.5 molar ammonia solution [5] [3].

Recovery rates from biological matrices typically range from 75% to 96%, with plasma samples showing slightly higher recovery compared to urine samples [3] [8]. The extraction procedure effectively removes > 99% of endogenous proteins and lipids while maintaining quantitative recovery of the target analyte [3].

Matrix Effect Assessment and Mitigation

Biological matrix effects significantly impact analytical accuracy and precision, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Comprehensive matrix effect evaluation demonstrates signal suppression ranging from 8% to 15% across different biological matrices [3] [9].

Isotope-labeled internal standards provide optimal compensation for matrix effects, with deuterated S-propylcysteine (d3-S-propylcysteine) serving as the preferred internal standard [3]. The use of appropriate internal standards reduces matrix effect variability to less than 5% relative standard deviation across multiple sample types [3].

Method Validation Parameters

Comprehensive method validation ensures analytical reliability and regulatory compliance for S-propylcysteine quantification in biological samples. Validation protocols follow International Conference on Harmonisation (ICH) guidelines and encompass all critical performance parameters [3] [10].

Linearity and Range Assessment

Calibration curves demonstrate excellent linearity across clinically relevant concentration ranges. For plasma samples, linear response extends from 0.04 to 73.98 micromolar with correlation coefficients exceeding 0.9987 [3]. Urine samples show linear response from 0.08 to 739.75 micromolar with similar correlation coefficients [3].

The calibration curves are constructed using least-squares regression analysis, with weighting factors applied when heteroscedasticity is observed [3]. Back-calculated concentrations for calibration standards demonstrate accuracy within ±15% of nominal values, with ±20% acceptance criteria applied to the lower limit of quantification [3].

Precision and Accuracy Evaluation

Within-run precision assessments demonstrate relative standard deviations ranging from 2.0% to 8.5% across quality control levels [3] [10]. Between-run precision values range from 5.0% to 12.0%, well within the acceptable criteria of ≤15% [3]. Accuracy evaluations show recovery values between 96% and 103% across the analytical range [3].

The precision and accuracy data are generated using quality control samples at low, medium, and high concentration levels, with six replicates analyzed on three separate days [3] [10]. The statistical analysis includes calculation of grand means, standard errors, and confidence intervals for each validation parameter [3].

Detection Limit Determination

Limits of detection and quantification are established using signal-to-noise ratio approaches and statistical methods. For HPLC-UV methods, detection limits range from 0.1 to 0.5 micrograms per milliliter, while LC-MS/MS methods achieve detection limits of 0.02 to 0.08 micromolar [3] [11].

The lower limit of quantification is defined as the lowest concentration with acceptable precision (≤20% RSD) and accuracy (80-120% recovery) [3] [11]. These limits are verified through analysis of six replicate samples at the proposed quantification limit [3].

Stability Assessment

Stability studies encompass multiple storage conditions relevant to routine analytical practice. Autosampler stability demonstrates compound stability for 24 to 48 hours at 4°C [3]. Bench-top stability at ambient temperature extends for 4 to 6 hours [3]. Long-term storage stability at -80°C maintains analyte integrity for at least 6 months [3].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

163.06669983 g/mol

Monoisotopic Mass

163.06669983 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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